5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
5-(Trifluoromethyl)-3-azabicyclo[310]hexane-1-carboxylic acid is a bicyclic compound characterized by the presence of a trifluoromethyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups involved.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications, including:
Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the azabicyclo structure contribute to its unique reactivity and binding properties. These interactions can modulate various biological processes, making the compound a valuable tool for research and development.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure and are used in various synthetic and medicinal applications.
Bicyclo[2.1.1]hexanes: These compounds are also prevalent in natural products and synthetic bioactive compounds.
1,5,6-Triazabicyclo[3.1.0]hexane: This compound features a similar bicyclic structure with different substituents.
Uniqueness
5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H8F3NO2 |
---|---|
Molecular Weight |
195.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)6-1-5(6,4(12)13)2-11-3-6/h11H,1-3H2,(H,12,13) |
InChI Key |
MGYCWFDCTCGUMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(CNC2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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